3-benzamido-N,4-dimethylbenzamide
Description
Properties
IUPAC Name |
3-benzamido-N,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-9-13(15(19)17-2)10-14(11)18-16(20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTFSYIGTGHZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzamido-N,4-dimethylbenzamide typically involves the reaction of 3-amino-N,4-dimethylbenzamide with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
3-benzamido-N,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-benzamido-N,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-benzamido-N,4-dimethylbenzamide involves its interaction with specific molecular targets. It is known to act as an antagonist to certain receptors, such as the γ-aminobutyric acid (GABA) receptors in insects. This interaction disrupts the normal functioning of these receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Variations and Substituent Effects
N,4-Dimethylbenzamide (26)
- Structure : Lacks the 3-benzamido group but retains N- and 4-methyl groups.
- Synthesis : Produced via oxidative coupling of 4-toluic acid with DMF using copper catalysts under TBHP conditions .
- Role : Serves as a precursor or intermediate in catalytic transformations, contrasting with the more complex 3-benzamido derivative’s therapeutic focus .
N-(2-Iodophenyl)-N,4-Dimethylbenzamide (3b)
- Structure : Incorporates a 2-iodophenyl group on the amide nitrogen.
- Physicochemical Properties: ¹H NMR: δ 7.79 (d, J = 7.8 Hz, 1H), 3.38 (s, 3H) . HRMS: [C₁₄H₁₃INO + H]⁺ = 338.0042 .
- Applications : Used in arylation studies due to its iodine substituent, enabling further functionalization .
N-Methoxy-N,4-Dimethylbenzamide (2d)
- Structure : Contains a methoxy group on the amide nitrogen.
- Spectral Data :
- Role : Demonstrates how electron-donating groups (e.g., methoxy) alter electronic properties compared to the benzamido group .
3-Amino-N,4-Dimethylbenzamide
- Structure: Features an amino group at the 3-position instead of benzamido.
- Hazards : Classified as acutely toxic (H301), skin sensitizer (H317), and eye irritant (H319) .
Kinase Inhibitors
- 3-(4-(2,4-Difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide :
mGlu1 Receptor Ligands
- N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide (4): Binding Affinity: Ki = 13.6 nM for mGlu1 receptors . Key Feature: Pyrimidinyl-thiazole substituent enables high receptor specificity, unlike the benzamido derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
